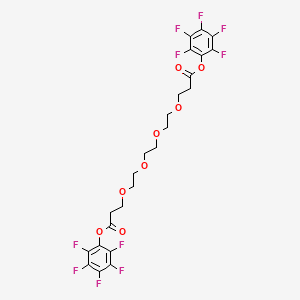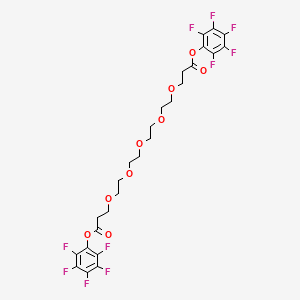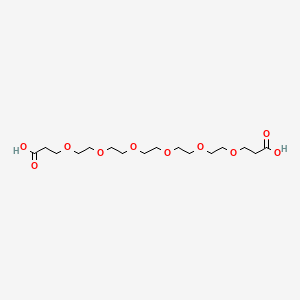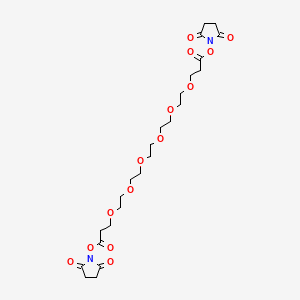
BMS-795311
Übersicht
Beschreibung
BMS 795311 ist ein potenter und oral bioverfügbarer Inhibitor des Cholesterinester-Transfer-Proteins (CETP). Es hat sich gezeigt, dass es vielversprechend ist, den Gehalt an High-Density-Lipoprotein-Cholesterin (HDL-C) zu erhöhen und möglicherweise Herz-Kreislauf-Erkrankungen vorzubeugen .
Wissenschaftliche Forschungsanwendungen
BMS 795311 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die CETP-Hemmung und ihre Auswirkungen auf den Lipidstoffwechsel zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation des Cholesterinspiegels und seine potenziellen Auswirkungen auf die Herz-Kreislauf-Gesundheit.
Medizin: Als therapeutisches Mittel zur Vorbeugung und Behandlung von Herz-Kreislauf-Erkrankungen durch Erhöhung des HDL-C-Spiegels untersucht.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf CETP und verwandte Signalwege abzielen .
Wirkmechanismus
BMS 795311 entfaltet seine Wirkung durch die Hemmung des Cholesterinester-Transfer-Proteins (CETP). Diese Hemmung führt zu einer Erhöhung des Gehalts an High-Density-Lipoprotein-Cholesterin (HDL-C), was für die Herz-Kreislauf-Gesundheit von Vorteil ist. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen das CETP-Enzym und verwandte Lipidstoffwechselwege .
Biochemische Analyse
Biochemical Properties
BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .
Cellular Effects
This compound influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .
Subcellular Localization
Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .
Vorbereitungsmethoden
Die Synthese von BMS 795311 umfasst mehrere Schritte, darunter die Bildung von Triphenylethanamin-Derivaten. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen umfassen. Der detaillierte Syntheseweg und die industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
BMS 795311 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, wobei bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und bestimmte Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wirkmechanismus
BMS 795311 exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). This inhibition leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. The molecular targets and pathways involved include the CETP enzyme and related lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
BMS 795311 ist einzigartig in seiner potenten und oral bioverfügbaren Hemmung von CETP. Zu ähnlichen Verbindungen gehören:
Anacetrapib: Ein weiterer CETP-Inhibitor mit ähnlichen Auswirkungen auf den HDL-C-Spiegel.
Dalcetrapib: Ein CETP-Inhibitor mit einem anderen Wirkmechanismus und Wirksamkeits-Profil.
Evacetrapib: Ein CETP-Inhibitor mit vergleichbarer Potenz und Bioverfügbarkeit
BMS 795311 zeichnet sich durch seine spezifische Molekülstruktur und die einzigartige Kombination funktioneller Gruppen aus, die zu seiner Wirksamkeit und Bioverfügbarkeit beitragen.
Eigenschaften
IUPAC Name |
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMOTPQBCKENW-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?
A1: this compound acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []
Q2: What is the structure-activity relationship (SAR) information available for this compound and related compounds?
A2: The research article highlights that this compound is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for this compound, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []
Q3: What in vivo efficacy data is available for this compound?
A3: The research article demonstrates the in vivo efficacy of this compound in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of this compound (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














